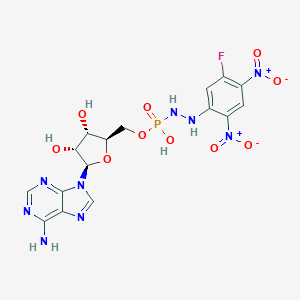
Dnph-amp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential in chemical synthesis.
Méthodes De Préparation
The synthesis of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, typically starting with the preparation of the adenosine derivative. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the phosphohydrazine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for the derivatization of amino acids, which helps in their detection and analysis. In biology, it is used to study the interactions between nucleotides and proteins.
Mécanisme D'action
The mechanism of action of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can be compared with other similar compounds, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide and Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine lies in its specific phosphohydrazine group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
135101-78-9 |
|---|---|
Formule moléculaire |
C16H17FN9O10P |
Poids moléculaire |
545.33 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES isomérique |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Key on ui other cas no. |
135101-78-9 |
Synonymes |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















